molecular formula C18H12F2N2S3 B11565776 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B11565776
M. Wt: 390.5 g/mol
InChI Key: FRGZYJPUULSSCZ-UHFFFAOYSA-N
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Description

BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE: is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a fluorophenylmethylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Nitro or bromo derivatives of the fluorophenyl group.

Scientific Research Applications

BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    BIS(4-FLUOROPHENYL)METHANONE: This compound has a similar fluorophenyl group but lacks the thiazole and carbonitrile groups.

    4,4’-DIFLUOROBENZOPHENONE: Another compound with fluorophenyl groups but different core structure.

    BIS(4-FLUOROPHENYL)SULFONE: Contains a sulfone group instead of the sulfanyl group.

Uniqueness

BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the combination of the thiazole ring, fluorophenylmethylsulfanyl group, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C18H12F2N2S3

Molecular Weight

390.5 g/mol

IUPAC Name

3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C18H12F2N2S3/c19-14-5-1-12(2-6-14)10-23-17-16(9-21)18(25-22-17)24-11-13-3-7-15(20)8-4-13/h1-8H,10-11H2

InChI Key

FRGZYJPUULSSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)F)C#N)F

Origin of Product

United States

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